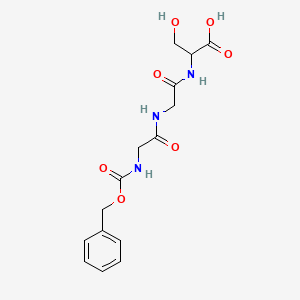
Z-Gly-gly-ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Gly-gly-ser-OH, also known as N-benzyloxycarbonyl-glycyl-glycyl-serine, is a tripeptide composed of glycine, glycine, and serine residues. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptides and proteins. The presence of the benzyloxycarbonyl (Z) protecting group helps in the selective synthesis of peptides by protecting the amino group of glycine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or HATU.
Repetition: Steps 2 and 3 are repeated for the addition of serine.
Cleavage: The final peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
Z-Gly-gly-ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to its removal.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as amines or alcohols.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Removal of the benzyloxycarbonyl group, yielding free amino groups.
Substitution: Formation of substituted peptides with modified side chains.
科学研究应用
Z-Gly-gly-ser-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying peptide interactions and protein folding.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and biopolymers.
作用机制
The mechanism of action of Z-Gly-gly-ser-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzyloxycarbonyl group protects the amino group during synthesis, allowing for selective reactions. Once incorporated into a peptide, the serine residue can participate in hydrogen bonding and other interactions that stabilize the peptide structure.
相似化合物的比较
Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler derivative used in peptide synthesis.
Z-Gly-gly-OH: N-benzyloxycarbonyl-glycyl-glycine, another tripeptide with similar properties.
Z-Gly-ser-OH: N-benzyloxycarbonyl-glycyl-serine, a related compound with one glycine residue replaced by serine.
Uniqueness
Z-Gly-gly-ser-OH is unique due to its specific sequence of glycine and serine residues, which confer distinct properties in terms of flexibility and hydrophilicity. The presence of the benzyloxycarbonyl group further enhances its utility in selective peptide synthesis.
属性
分子式 |
C15H19N3O7 |
|---|---|
分子量 |
353.33 g/mol |
IUPAC 名称 |
3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23) |
InChI 键 |
KYTIRPLRFNXNAU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


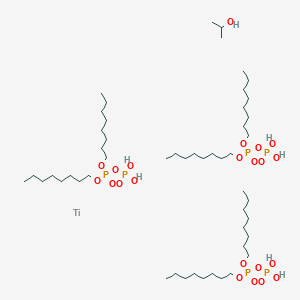
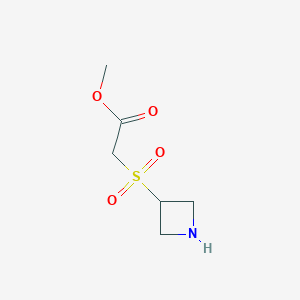
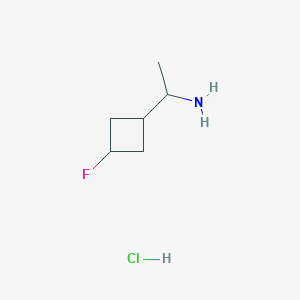
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
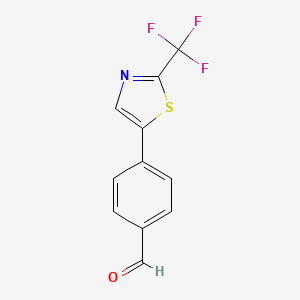
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
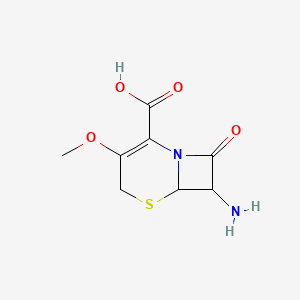
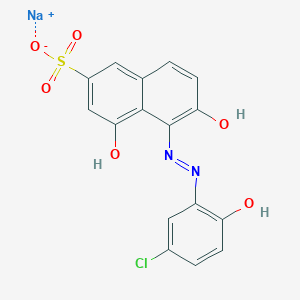
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)

![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)


